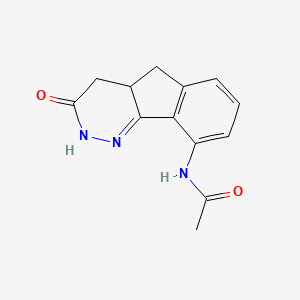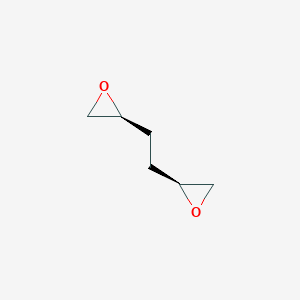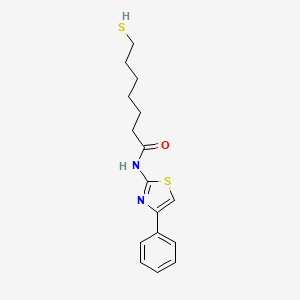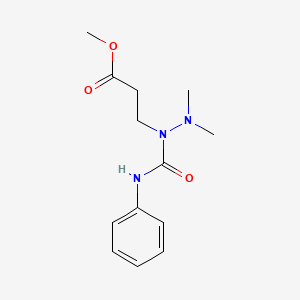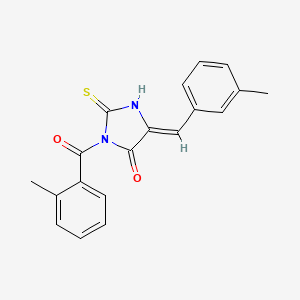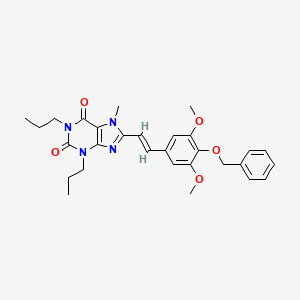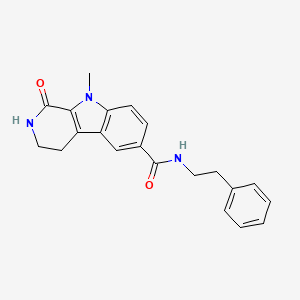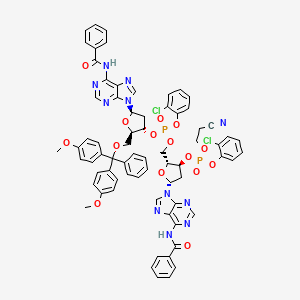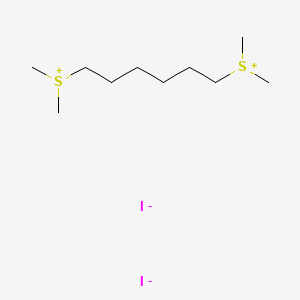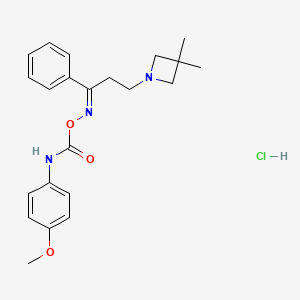
Propiophenone, 3-(3,3-dimethyl-1-azetidinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound with a unique structure that includes an azetidine ring, a propiophenone moiety, and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone, which is then reacted with p-methoxycarbaniloyl chloride to form the oxime derivative. The final step involves the conversion of the oxime to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxime group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring or the oxime group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The azetidine ring and oxime group are likely to play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,3-Dimethyl-1-azetidinyl)propiophenone
- 3-(Dimethylamino)propiophenone hydrochloride
Uniqueness
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to the presence of the oxime group and the p-methoxycarbaniloyl moiety, which confer distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
97670-12-7 |
|---|---|
Fórmula molecular |
C22H28ClN3O3 |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
[(Z)-[3-(3,3-dimethylazetidin-1-yl)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-22(2)15-25(16-22)14-13-20(17-7-5-4-6-8-17)24-28-21(26)23-18-9-11-19(27-3)12-10-18;/h4-12H,13-16H2,1-3H3,(H,23,26);1H/b24-20-; |
Clave InChI |
UJYVMIUMLWSWFX-RKEQJQHUSA-N |
SMILES isomérico |
CC1(CN(C1)CC/C(=N/OC(=O)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3)C.Cl |
SMILES canónico |
CC1(CN(C1)CCC(=NOC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


